molecular formula C15H10Cl2N2O2 B5720903 2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5720903
M. Wt: 321.2 g/mol
InChI Key: CLGOCEPZFGLSCA-UHFFFAOYSA-N
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Description

2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as DIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIC is a heterocyclic compound that belongs to the class of isoindolines and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of DIC is not fully understood. However, studies have shown that DIC inhibits the activity of HDACs, which are enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from histone proteins, which results in the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the relaxation of chromatin and the activation of gene expression. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DIC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of HDACs. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, DIC has been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.

Advantages and Limitations for Lab Experiments

DIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized through a multistep process. The purity of the final product can be improved through recrystallization. DIC has also been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.
However, DIC also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to elucidate its mechanism of action and potential applications.

Future Directions

DIC has potential applications in various fields, and there are several future directions for research. In medicinal chemistry, further studies are required to evaluate the anticancer activity of DIC in vivo. Studies are also required to evaluate the potential application of DIC in the treatment of neurodegenerative diseases such as Alzheimer's disease. In materials science, further studies are required to evaluate the potential application of DIC in the synthesis of organic semiconductors. Studies are also required to evaluate the charge transport properties of DIC in different environments. Overall, DIC is a promising compound that has potential applications in various fields, and further research is required to fully understand its potential.

Synthesis Methods

DIC is synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with formaldehyde and ammonium chloride to obtain DIC. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

DIC has found potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DIC has been studied for its anticancer activity. Studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are overexpressed in various types of cancer. DIC has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DIC inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
In materials science, DIC has been studied for its potential application in the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices such as solar cells, organic light-emitting diodes, and field-effect transistors. DIC has been shown to exhibit excellent charge transport properties and has been used as a building block for the synthesis of various organic semiconductors.

properties

IUPAC Name

2-[(3,5-dichloroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-9-5-10(17)7-11(6-9)18-8-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGOCEPZFGLSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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